4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

melatonin receptor pharmacology indole SAR 5‑chloro‑indole analogues

Researchers studying melatonin receptor pharmacology often require precise tools to dissect MT1 vs. MT2 selectivity and functional bias. 4-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a dual-chlorinated indole-benzamide probe, purpose-built for this role. - **Defined Pharmacophore**: The 5-chloro-indole and 4-chloro-benzamide substitutions create a unique probe, distinct from melatonin, enabling mechanistic studies of receptor antagonism and signaling. - **Systematic SAR Mapping**: Use in series with non-chlorinated or mono-chlorinated analogs to map the influence of specific halogen positions on solubility, logP, and permeability. - **Model Substrate**: With an estimated aqueous solubility of 5-10 mg/L, it serves as an ideal model for testing solubilization strategies (cyclodextrins, nano-formulations) prior to in-vivo PK studies. This compound is for research use only. We ensure reliable global delivery and full quality documentation.

Molecular Formula C17H14Cl2N2O
Molecular Weight 333.2 g/mol
Cat. No. B12132803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Molecular FormulaC17H14Cl2N2O
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H14Cl2N2O/c18-13-3-1-11(2-4-13)17(22)20-8-7-12-10-21-16-6-5-14(19)9-15(12)16/h1-6,9-10,21H,7-8H2,(H,20,22)
InChIKeyZDKPSMKNKOWLLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide Overview


4-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic, dual‑chlorinated indole–benzamide (molecular formula C17H14Cl2N2O, MW ≈ 333.22 g/mol) . It belongs to the broader class of indole‑based melatonin analogues, which comprise an indole nucleus, a C3‑ethylamido spacer, and a pendant benzamide moiety [1]. This compound is primarily employed as a research probe in melatonin‑receptor pharmacology, where the 5‑chloro substitution on the indole and the 4‑chloro substitution on the benzamide create a defined pharmacophore that distinguishes it from the natural ligand melatonin and simpler synthetic congeners [1][2].

Why 4-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide Cannot Be Replaced


Indole‑based melatonin analogues are not freely interchangeable because minor structural modifications—particularly halogen substitution on the indole and benzamide rings—can drastically alter receptor affinity, intrinsic efficacy, and pharmacokinetics [1][2]. For example, introducing a 5‑chloro onto the indole ring of isoindoloindole scaffolds reduces binding affinity for melatonin receptors by approximately one order of magnitude compared with the parent methoxy analogue, and can convert an agonist into an antagonist [2]. Likewise, the 4‑chloro substituent on the benzamide influences lipophilicity, metabolic stability, and hydrogen‑bonding capacity, directly affecting the compound’s pharmacological profile [1]. These structure‑activity relationships mean that substituting 4‑chloro‑N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide with a non‑chlorinated or differently chlorinated analogue is likely to yield non‑comparable results in any bioassay or in‑vivo study.

Quantitative Differentiation: 4-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide vs. Analogues


5-Chloro-Indole Pharmacophore: Melatonin Receptor Binding Profile

In a comprehensive study of isoindoloindole‑derived melatonin ligands, the 5‑chloro‑substituted derivative (compound 13) displayed a considerable reduction in binding affinity compared with the corresponding 2‑methoxy analogue (7a) at both human MT1 and MT2 receptors [1]. Although direct radioligand‑binding data for 4‑chloro‑N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide are not publicly available, the 5‑chloro‑indole motif present in this compound is consistently associated with lower receptor affinity and a propensity to antagonism, distinguishing it from unsubstituted indole or 5‑methoxy‑indole melatoninergic probes [1][2].

melatonin receptor pharmacology indole SAR 5‑chloro‑indole analogues

Molecular Weight and Lipophilicity vs. Non-Chlorinated Analogue

The target compound (MW ≈ 333.22 g/mol) possesses an additional chlorine atom on the indole ring compared with 4‑chloro‑N‑[2‑(1H‑indol‑3‑yl)ethyl]benzamide (MW 298.77 g/mol) . This structural increment increases the molecular weight by 34.45 amu and raises the calculated logP by approximately 0.8–1.0 log units (class‑level estimation for aromatic chlorine addition) [1]. The higher lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, directly impacting formulation and in‑vitro assay behaviour.

physicochemical properties molecular weight lipophilicity

Aqueous Solubility: Comparison with Benzamide Analogue

The presence of the 5‑chloro substituent on the indole ring typically reduces aqueous solubility relative to the unsubstituted indole counterpart . N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide (MW 298.77 g/mol) is reported to have a water solubility of approximately 12 mg/L at pH 7.4 . The additional 4‑chloro substituent on the benzamide of the target compound further lowers solubility; a structurally similar 3‑chloro‑N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide isomer is listed with a solubility of <5 mg/L [1], suggesting that 4‑chloro‑N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide likely falls in the 5–10 mg/L range.

aqueous solubility formulation 5-chloroindole

Applications of 4-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide


Melatonin Receptor Subtype Selectivity Profiling

Utilise the compound’s 5‑chloro‑indole pharmacophore as a tool to probe MT1‑vs‑MT2 selectivity and functional bias. The 5‑chloro substitution is known to reduce binding affinity but can convert agonist behaviour to antagonism, enabling mechanistic studies of receptor signalling without full agonism [1].

Physicochemical SAR Studies of Halogenated Indole‑Benzamides

Employ the compound in a series together with 4‑chloro‑N‑[2‑(1H‑indol‑3‑yl)ethyl]benzamide and N‑[2‑(5‑chloro‑1H‑indol‑3‑yl)ethyl]benzamide to systematically map the influence of indole‑5‑chloro vs benzamide‑4‑chloro on solubility, logP, and permeability .

Formulation Development for Poorly Soluble Indole Ligands

With an estimated aqueous solubility of 5–10 mg/L, the compound serves as a model substrate for testing solubilisation strategies (cyclodextrins, nano‑formulations, co‑solvent systems) prior to in‑vivo pharmacokinetic studies .

Antagonist Tool for Melatonin‑Mediated Neuroprotection Assays

Because the 5‑chloro‑indole motif is associated with melatonin‑receptor antagonism, the compound can be used to block endogenous melatonin signalling in cellular models of neurodegeneration, allowing dissection of receptor‑dependent vs. antioxidant‑mediated neuroprotection [1].

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